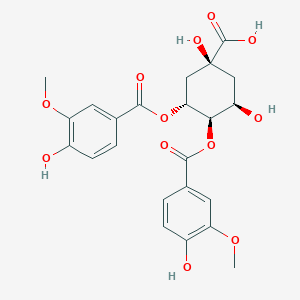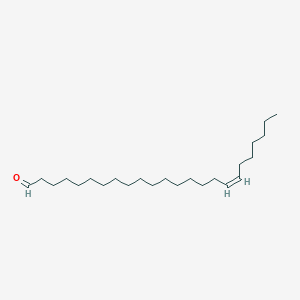
Ribosylthymidine diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TDP is a pyrimidine ribonucleoside 5'-diphosphate in which the pyrimidine element is 5-methyluracil. It derives from a ribothymidine. It is a conjugate acid of a TDP(3-).
Aplicaciones Científicas De Investigación
Metabolic Significance in Cellular Physiology
Ribosylthymidine diphosphate (rTDP) plays a critical role in cellular metabolism as an intermediate. It is involved in the biosynthesis of nucleotides, amino acids, cofactors, and certain antibiotics. rTDP participates in multiple metabolic pathways through substitution reactions that form glycosidic bonds, highlighting its versatility as an intermediate in cellular physiology (Hove-Jensen, Andersen, Kilstrup, Martinussen, Switzer, & Willemoës, 2016).
Enzymatic Synthesis and Biocatalysis
rTDP is used in enzymatic systems for the synthesis of nucleoside diphosphates. Research has explored methods for synthesizing pyrimidine nucleoside diphosphates using rTDP, leveraging multistep enzymatic systems. This approach is significant for the synthesis of uridine- and thymidine diphosphates, offering a more efficient and cost-effective production method (Valino, Iribarren, & Lewkowicz, 2015).
Role in DNA Repair and Cellular Regulation
The ADP-ribosylation process, where rTDP might be involved, plays an essential role in DNA repair, transcription, and apoptosis. This process is crucial in understanding the regulation of biological processes and the potential development of therapeutic strategies targeting diseases like cancer (Munnur & Ahel, 2017).
Glycosyltransferases and Carbohydrate Biosynthesis
rTDP-activated sugar nucleotides are used by glycosyltransferases for producing various carbohydrate structures. This process is essential for studying carbohydrate biosynthesis and discovering new glycosyltransferases, which has implications in fundamental research in glycoscience (Wei, Yuan, Wen, & Wen, 2023).
Photolytic Release and Enzymatic Studies
rTDP derivatives are used in biochemical studies to understand enzymatic reactions, such as those occurring in ribonucleotide reductase. This application is vital for studying long-range radical transfer and other biochemical processes in cells (Schönleber, Bendig, Hagen, & Giese, 2002).
Prodrug Development and Antiviral Applications
rTDP analogues have been studied as potential prodrugs, particularly in the context of antiviral therapies. This research provides insights into developing new therapeutic agents that can be more effective against viral infections (Schulz, Balzarini, & Meier, 2014).
Propiedades
Fórmula molecular |
C10H16N2O12P2 |
|---|---|
Peso molecular |
418.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(23-9)3-22-26(20,21)24-25(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
CYDYNVMCEGXBEM-JXOAFFINSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






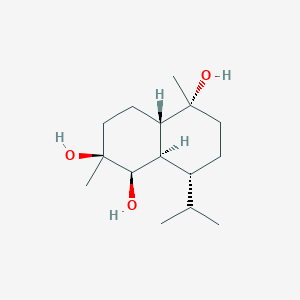
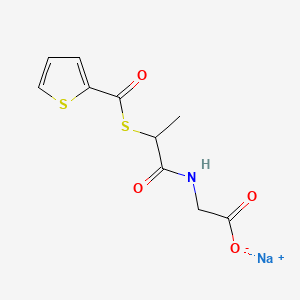

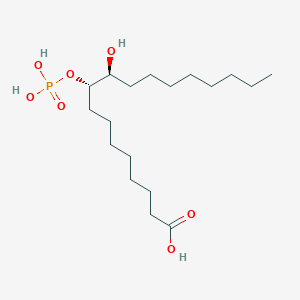
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
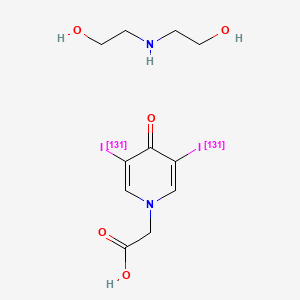

![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
